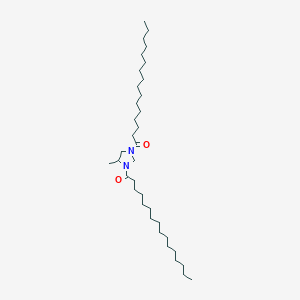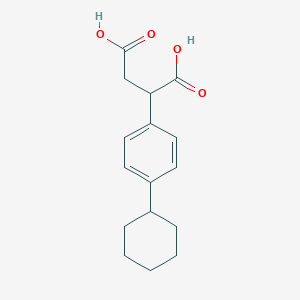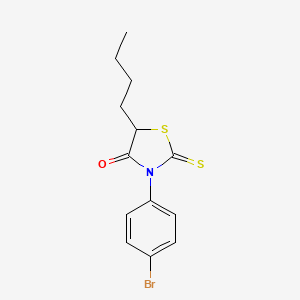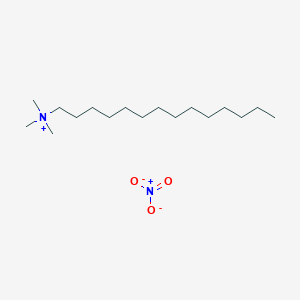
N,N,N-Trimethyltetradecan-1-aminium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyltetradecan-1-aminium nitrate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles, which makes it useful in applications requiring emulsification, solubilization, and antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyltetradecan-1-aminium nitrate can be synthesized through the quaternization of tetradecan-1-amine with methyl iodide, followed by anion exchange with nitrate. The reaction typically involves:
Quaternization: Tetradecan-1-amine is reacted with an excess of methyl iodide in an organic solvent such as acetone or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures.
Anion Exchange: The resulting quaternary ammonium iodide is then subjected to anion exchange using a nitrate salt, such as sodium nitrate or silver nitrate, to replace the iodide ion with a nitrate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of tetradecan-1-amine and methyl iodide are reacted in industrial reactors.
Continuous Anion Exchange: The quaternary ammonium iodide is continuously passed through an ion-exchange column containing nitrate ions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyltetradecan-1-aminium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The nitrate ion can be substituted with other anions through ion-exchange processes.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Ion-Exchange Reagents: Sodium nitrate, silver nitrate, and other nitrate salts are commonly used for anion exchange.
Solvents: Organic solvents like acetone, ethanol, and water are used depending on the reaction requirements.
Major Products
The major products formed from these reactions include different quaternary ammonium salts with various anions, depending on the reagents used.
Scientific Research Applications
N,N,N-Trimethyltetradecan-1-aminium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in ion-pair chromatography.
Biology: Employed in cell lysis and protein extraction due to its surfactant properties.
Medicine: Acts as an antimicrobial agent in various formulations.
Industry: Utilized in the production of emulsifiers, antistatic agents, and disinfectants
Mechanism of Action
The mechanism of action of N,N,N-Trimethyltetradecan-1-aminium nitrate involves its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Tetradecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Hexadecyltrimethylammonium bromide: Used in similar applications as N,N,N-Trimethyltetradecan-1-aminium nitrate.
Uniqueness
This compound is unique due to its specific chain length and nitrate anion, which can influence its solubility and antimicrobial efficacy compared to other quaternary ammonium compounds.
Properties
CAS No. |
30862-45-4 |
|---|---|
Molecular Formula |
C17H38N2O3 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
trimethyl(tetradecyl)azanium;nitrate |
InChI |
InChI=1S/C17H38N.NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;2-1(3)4/h5-17H2,1-4H3;/q+1;-1 |
InChI Key |
WDTWDNVVUFJJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


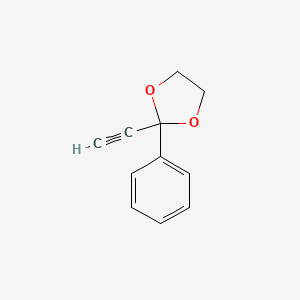
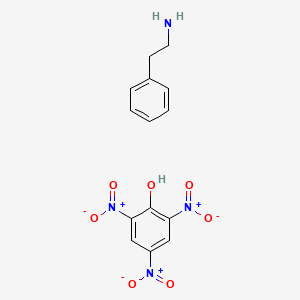
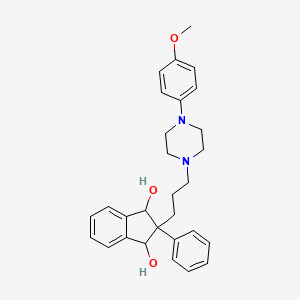
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
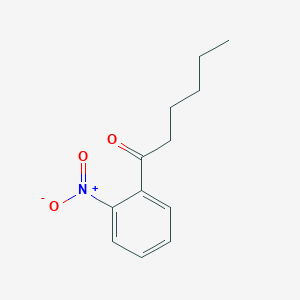
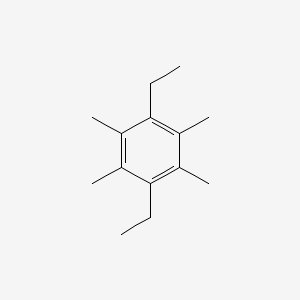
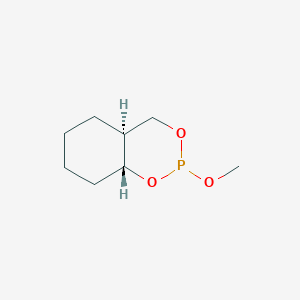
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)

